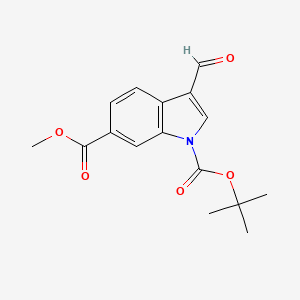

1-叔丁基 6-甲基 3-甲酰-1h-吲哚-1,6-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate” is a chemical compound with the molecular formula C15H17NO3 . It is also known by other names such as “tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate” and "1-Boc-6-Methyl-3-formylindole" .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This core structure is substituted with a tert-butyl group, a methyl group, and a formyl group .科学研究应用

Role in Synthesis of Biologically Active Compounds

Indole derivatives, such as “1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate”, have been used in the synthesis of biologically active compounds. These compounds have shown potential for the treatment of various disorders in the human body, including cancer cells and microbes .

Importance in Cell Biology

Indoles play a significant role in cell biology. Both natural and synthetic indoles exhibit various biologically vital properties .

Use in Alkaloid Synthesis

Indoles are a significant heterocyclic system in natural products and drugs. They are prevalent moieties present in selected alkaloids .

Scaffold for Synthesis of Natural Products

3-Formylindole derivatives, like “1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate”, containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products. These products are isolated from various sources, including plants, bacteria, and fungi .

Precursor to Biologically Active Natural Products

The compound can serve as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Role in Synthesis of Indoles with Enyne or Diene Substituents

The compound can be used in the synthesis of indoles with enyne or diene substituents. These syntheses are significant as they utilize simple commercially available materials .

作用机制

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . .

属性

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBQQPNSHLBCRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427820 |

Source

|

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850374-95-7 |

Source

|

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)

![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)